- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing GroupSynlett, 2017, 28(20), 2839-2844,
Cas no 915377-39-8 (1H-Indole-7-propanoic acid methyl ester)

915377-39-8 structure
Nom du produit:1H-Indole-7-propanoic acid methyl ester
1H-Indole-7-propanoic acid methyl ester Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Indole-7-propanoic acid methyl ester
- Methyl 3-(1H-indol-7-yl)propanoate
- Methyl 1H-indole-7-propanoate (ACI)
- DTXSID30743195
- Methyl3-(1H-indol-7-yl)propanoate
- 915377-39-8
-
- Piscine à noyau: 1S/C12H13NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-4,7-8,13H,5-6H2,1H3
- La clé Inchi: LFGLWJYEJQYOEH-UHFFFAOYSA-N
- Sourire: O=C(CCC1C2=C(C=CN2)C=CC=1)OC
Propriétés calculées
- Qualité précise: 203.094628657g/mol
- Masse isotopique unique: 203.094628657g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 4
- Complexité: 230
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.3
- Surface topologique des pôles: 42.1Ų
1H-Indole-7-propanoic acid methyl ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147233-1g |
methyl 3-(1H-indol-7-yl)propanoate |
915377-39-8 | 95% | 1g |
$609 | 2024-07-20 | |
Alichem | A199009936-1g |
Methyl 3-(1H-indol-7-yl)propanoate |
915377-39-8 | 95% | 1g |
$615.44 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748855-1g |
Methyl 3-(1h-indol-7-yl)propanoate |
915377-39-8 | 98% | 1g |
¥6457.00 | 2024-04-25 | |
Chemenu | CM147233-1g |
methyl 3-(1H-indol-7-yl)propanoate |
915377-39-8 | 95% | 1g |
$729 | 2021-08-05 | |
Crysdot LLC | CD11017757-1g |
Methyl 3-(1H-indol-7-yl)propanoate |
915377-39-8 | 95+% | 1g |
$772 | 2024-07-19 |
1H-Indole-7-propanoic acid methyl ester Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
Référence
- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing GroupSynlett, 2017, 28(20), 2839-2844,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
2.1 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Hydrogen Catalysts: Palladium
Référence
- Regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids as potential insulin receptor activatorsTetrahedron Letters, 2006, 47(43), 7579-7582,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium
Référence
- Regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids as potential insulin receptor activatorsTetrahedron Letters, 2006, 47(43), 7579-7582,
Synthetic Routes 5
Conditions de réaction
1.1 Solvents: 1,2-Dichloroethane ; 4 h, 120 - 130 °C
2.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
2.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
Référence
- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing GroupSynlett, 2017, 28(20), 2839-2844,
1H-Indole-7-propanoic acid methyl ester Raw materials
- 1-Aminoindole
- Methyl 3-(1H-Indol-7-yl)acrylate
- 2,6-Dimethylbenzaldehyde
- methyl 2-(dimethoxyphosphoryl)acetate
- 1H-Indole-7-carbaldehyde
1H-Indole-7-propanoic acid methyl ester Preparation Products
1H-Indole-7-propanoic acid methyl ester Littérature connexe
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
2. Back matter
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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